Technical Whitepaper: Ethyl 2-Fluoro-3-Hydroxypropanoate
Technical Whitepaper: Ethyl 2-Fluoro-3-Hydroxypropanoate
A Versatile Fluorinated Building Block for Polymer Science and Medicinal Chemistry[1]
Executive Summary
Ethyl 2-fluoro-3-hydroxypropanoate (CAS: 1993-92-6) represents a critical intermediate in the landscape of organofluorine chemistry.[1] Structurally characterized by a vicinal fluorohydrin motif, this compound serves as a bifunctional scaffold, bridging the gap between stable aliphatic fluorides and reactive acrylates.
Its primary industrial utility lies in its role as a stable precursor to Ethyl 2-fluoroacrylate , a monomer essential for high-performance optical fibers and chemically resistant coatings.[1] In medicinal chemistry, the molecule functions as a chiral building block, offering a pathway to monofluorinated analogs of serine and other metabolic substrates, exploiting the gauche effect to influence conformational stability in peptidomimetics.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, grounded in recent industrial and academic literature.
Chemical Identity & Structural Analysis[2]
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 2-fluoro-3-hydroxypropanoate |
| Common Synonyms | Ethyl 2-fluoro-3-hydroxypropionate; 2-Fluoro-3-hydroxypropionic acid ethyl ester |
| CAS Number | 1993-92-6 |
| Molecular Formula | C₅H₉FO₃ |
| Molecular Weight | 150.13 g/mol |
| SMILES | CCOC(=O)C(F)CO |
| Chirality | Contains one stereocenter at C2.[1][2][3] Typically synthesized as a racemate unless enzymatic methods are employed.[1] |
Structural Insight: The C2 position features a fluorine atom adjacent to a carbonyl group and a hydroxymethyl group.[1] The high electronegativity of fluorine induces a significant dipole, lowering the pKa of the α-proton compared to non-fluorinated analogs.[1] The proximity of the fluorine and hydroxyl groups allows for intramolecular hydrogen bonding, which can influence the stability of the molecule during distillation and storage.[1]
Physicochemical Profile
Note: Data below synthesizes experimental values from the methyl ester homolog (MFHP) and predictive models for the ethyl ester.
| Property | Value / Range | Notes |
| Physical State | Colorless to pale yellow liquid | Viscosity is slightly higher than non-fluorinated esters due to H-bonding.[1] |
| Boiling Point (Atm) | ~200–210 °C (Estimated) | Methyl ester boils at 197 °C. Ethyl ester is expected to be slightly higher. |
| Boiling Point (Vac) | 85–90 °C @ 1–2 mmHg | Extrapolated from methyl ester data (80 °C @ 1–2 mmHg). |
| Density | 1.18 – 1.24 g/mL | Fluorine substitution significantly increases density relative to ethyl 3-hydroxypropanoate.[1] |
| Solubility | Soluble in EtOAc, DCM, MeOH, THF | Miscible with most polar organic solvents; limited solubility in hexanes. |
| Stability | Hygroscopic; Acid/Base Sensitive | Stable at neutral pH.[1] Susceptible to elimination (dehydration) under acidic/basic conditions at high heat. |
Synthetic Architectures
The synthesis of Ethyl 2-fluoro-3-hydroxypropanoate is non-trivial due to the toxicity of fluorinated precursors and the risk of premature elimination.[1] Two primary strategies dominate the field: the Reformatsky-Type Condensation (Research Scale) and the Claisen Enolate Trapping (Industrial Scale).[1]
4.1. Method A: The Claisen Enolate Route (Industrial Preferred)
This method avoids the direct handling of free fluoroacetyl chloride and utilizes a "masked" enolate strategy to control reactivity.[1]
-
Step 1: Condensation of Ethyl Fluoroacetate with Diethyl Oxalate using a strong base (NaOEt) to form the sodium enolate salt.[1]
-
Step 2: Controlled reaction of the enolate with Formaldehyde (or Paraformaldehyde) in a buffered aqueous/organic medium.[1]
-
Mechanism: The oxalate group acts as a temporary activating group that stabilizes the enolate, allowing for selective hydroxymethylation before the oxalate moiety is cleaved (decarbonylation/hydrolysis in situ).
4.2. Method B: Reformatsky-Type Reaction
Direct reaction of Ethyl Iodofluoroacetate with formaldehyde in the presence of Zinc.[1]
-
Cons: Ethyl Iodofluoroacetate is expensive and unstable; Zinc activation can be inconsistent.[1]
4.3. Visualization of Synthetic Pathways
Figure 1: The "Claisen Enolate" synthetic pathway, favored for its scalability and avoidance of unstable iodinated precursors.
Reactivity & Transformations[1]
The chemical value of Ethyl 2-fluoro-3-hydroxypropanoate lies in its divergent reactivity. It operates as a "pivot point" between stable storage and reactive application.
5.1. Dehydration to 2-Fluoroacrylates
The most commercially significant reaction.[1] The hydroxyl group is eliminated to form the α,β-unsaturated ester.[1]
-
Conditions: Mesylation (MsCl/Et₃N) followed by base-mediated elimination, or direct catalytic dehydration over solid acid catalysts (e.g., phosphates) at high temperature.
-
Product: Ethyl 2-fluoroacrylate (Polymer monomer).[1]
5.2. Nucleophilic Substitution (SN2)
The primary hydroxyl group at C3 is amenable to activation (Tosylation/Triflation) and displacement by nucleophiles (Azides, Amines, Thiols).
-
Application: Synthesis of 2-fluoro-3-aminopropanoic acid derivatives (fluorinated β-amino acids).[1]
5.3. Oxidation
Controlled oxidation of the C3 alcohol yields the aldehyde (Ethyl 2-fluoro-3-oxopropanoate), a highly reactive electrophile used in heterocycle synthesis.[1]
5.4. Reactivity Map[1]
Figure 2: Divergent reactivity profile demonstrating the compound's utility as a precursor for monomers, amino acids, and heterocycles.[1][3][5][6]
Safety & Handling Protocols
CRITICAL WARNING: While Ethyl 2-fluoro-3-hydroxypropanoate is an ester, its metabolic breakdown or hydrolysis in vivo can theoretically release fluoroacetate or fluorolactate derivatives.[1] Fluoroacetate is a potent inhibitor of the Krebs cycle (aconitase inhibitor).
-
Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Inhalation Risk: Low vapor pressure reduces risk at room temperature, but heating (e.g., distillation) creates significant inhalation hazards. Use a closed system for all thermal operations.[1]
-
Skin Contact: Fluorinated esters can penetrate the skin.[1] Wash immediately with soap and water upon contact; do not use organic solvents for cleaning skin as they may enhance absorption.[1]
References
-
Industrial Synthesis of Fluoroacrylates: Title: Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts.[1][7][8] Source:Synthetic Communications / Taylor & Francis URL:[1][Link][9]
-
Biocatalytic Approaches: Title: Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.[1][9][10] Source:Frontiers in Bioengineering and Biotechnology URL:[Link]
-
Reactivity & Reformatsky Reactions: Title: Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction.[1] Source:Chemical Communications (RSC) URL:[Link]
-
General Physical Property Data (Methyl Ester Analog): Title: Methyl 2-fluoro-3-hydroxypropanoate Properties.[1][3][7] Source:BenchChem / PubChem Data Aggregation URL:[Link]
Sources
- 1. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 4. Ethyl 2-Fluoroacrylate | 760-80-5 | Benchchem [benchchem.com]
- 5. Full text of "Reductions in Organic Chemistry (Hudlicky)" [archive.org]
- 6. ia601300.us.archive.org [ia601300.us.archive.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
